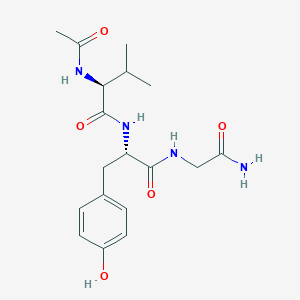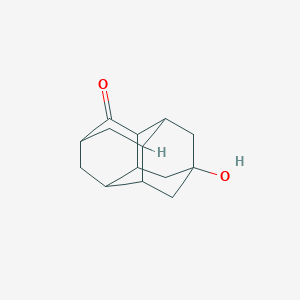
9-Hydroxy-3-diamantanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-3-diamantanone is a derivative of diamantane, a member of the diamondoid family. Diamondoids are cage-like, saturated hydrocarbons that are superimposable on the diamond lattice.
Vorbereitungsmethoden
The preparation of 9-Hydroxy-3-diamantanone typically involves the oxidation of diamantane. One common method is the use of chromium trioxide in acetic acid solutions, which yields this compound as one of the major products . Another method involves the hydrolysis of corresponding halides or direct functionalization of diamantane
Analyse Chemischer Reaktionen
9-Hydroxy-3-diamantanone undergoes various chemical reactions, including:
Oxidation: Using reagents like chromium trioxide, it can be further oxidized to form diamantanonediones.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include chromium trioxide for oxidation and various silylating agents for substitution. The major products formed depend on the specific reaction conditions but often include further oxidized or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-3-diamantanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-Hydroxy-3-diamantanone is primarily related to its structural properties. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
9-Hydroxy-3-diamantanone can be compared with other hydroxylated diamondoids, such as 1-Hydroxydiamantane and 4,9-Dihydroxydiamantane . These compounds share similar structural features but differ in the position and number of hydroxyl groups, which can significantly affect their chemical reactivity and applications. The unique positioning of the hydroxyl group in this compound makes it particularly interesting for specific synthetic and functionalization reactions .
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
9-hydroxypentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one |
InChI |
InChI=1S/C14H18O2/c15-13-6-1-7-9-3-14(16)4-10(7)12(13)11(5-14)8(9)2-6/h6-12,16H,1-5H2 |
InChI-Schlüssel |
WQNUDTPBMQRKNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4C1C5CC(C4)(CC3C5C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)



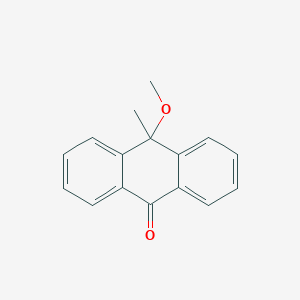

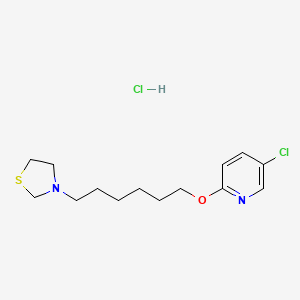

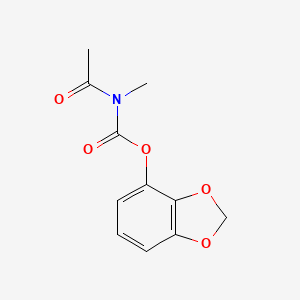

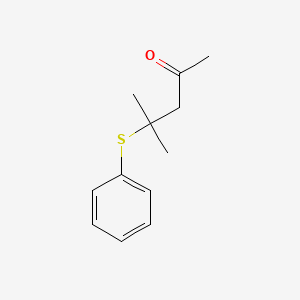
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
